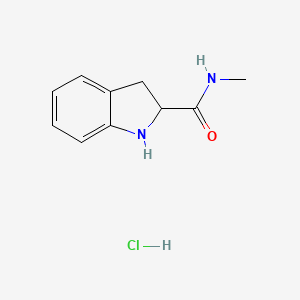
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
描述
“N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1219363-16-2 . It has a molecular weight of 212.68 . The IUPAC name for this compound is N-methyl-2-indolinecarboxamide hydrochloride .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamides has been the focus of many researchers in the study of pharmaceutical compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .
Molecular Structure Analysis
The molecular structure of “this compound” is essentially planar . It consists of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .
Physical and Chemical Properties Analysis
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
未来方向
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
生化分析
Biochemical Properties
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to degradation and reduced efficacy. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours, with some long-term effects on gene expression and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. The compound can also influence the activity of other enzymes involved in amino acid and nucleotide metabolism, thereby impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper distribution within the cellular environment. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its localization and accumulation. This distribution is crucial for the compound’s activity and function within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound within these compartments can affect its activity and function, as it interacts with different biomolecules in each location. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular energy production .
属性
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9;/h2-5,9,12H,6H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPRBGNDGYQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


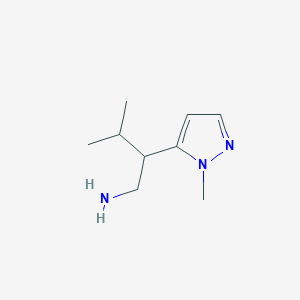
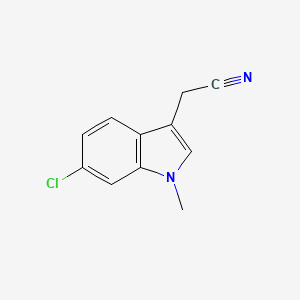
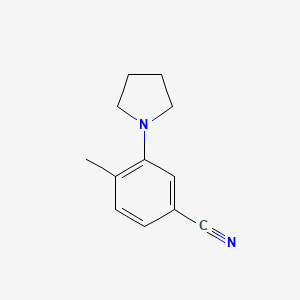
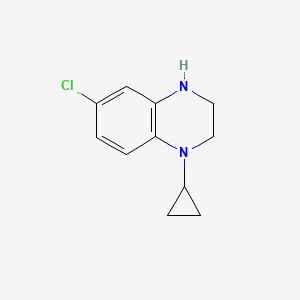

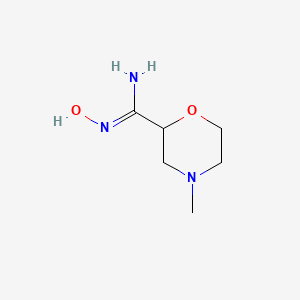
![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)
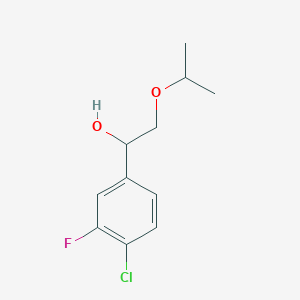
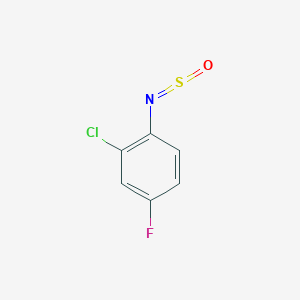
![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
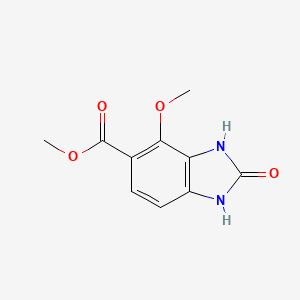

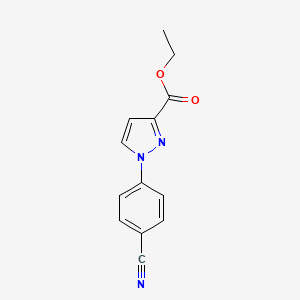
![7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1430361.png)
